molecular formula C11H17NOS B14876506 N-(2-(thiophen-3-yl)ethyl)pivalamide

N-(2-(thiophen-3-yl)ethyl)pivalamide

Cat. No.: B14876506
M. Wt: 211.33 g/mol
InChI Key: FGNRABXUVFANPN-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)pivalamide is a pivalamide derivative featuring a thiophene moiety linked via an ethyl group to the pivalamide backbone. This compound is of significant interest in biomedical research due to its structural versatility. As described in , derivatives of this compound, such as those with extended ethoxy chains (e.g., N-(2-(2-(2-(2-(thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantane-1-carboxamide), have been synthesized for applications in coordination polymers and dual-color lysosome-specific imaging . The thiophene group contributes electron-rich aromatic properties, which can influence both reactivity and optical characteristics, making it suitable for advanced imaging techniques .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2,2-dimethyl-N-(2-thiophen-3-ylethyl)propanamide

InChI

InChI=1S/C11H17NOS/c1-11(2,3)10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13)

InChI Key

FGNRABXUVFANPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CSC=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-(thiophen-3-yl)ethyl)pivalamide typically involves the reaction of thiophene derivatives with pivaloyl chloride under specific conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(2-(thiophen-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

The following analysis compares N-(2-(thiophen-3-yl)ethyl)pivalamide with structurally analogous pivalamide derivatives, focusing on molecular structure, reactivity, and applications.

Structural and Functional Group Comparisons

Key Compounds :

N-[2-(4-Methoxyphenyl)ethyl]pivalamide

  • Structure: A methoxy-substituted phenyl group replaces the thiophene ring.
  • Reactivity: Undergoes lithiation with n-BuLi at -20°C–0°C to yield cyclic substitution products (e.g., N-[3-hydroxy-2-(4-methoxyphenyl)-3,3-diphenylpropyl]pivalamide at 58% yield). In contrast, t-BuLi at lower temperatures promotes α-substitution .
  • Applications: Serves as a precursor for synthesizing complex organic intermediates via regioselective reactions .

Pyridine-Based Pivalamides (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) Structure: Pyridine ring with halogen (Cl, I) and formyl substituents. Molecular Weight: 366.58 g/mol (C₁₁H₁₂ClIN₂O₂) . Applications: Used as intermediates in pharmaceutical synthesis; commercial availability noted in catalogs (e.g., 1 g = $500) .

N-(5-iodopyridin-3-yl)pivalamide

  • Structure: Simpler pyridine derivative with iodine at the 5-position.
  • Molecular Weight: 320.12 g/mol (C₁₀H₁₃IN₂O) .

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide Structure: Combines a methoxyphenyl group with a hydroxyethyl side chain.

Reactivity and Substituent Effects
  • Thiophene vs. Methoxyphenyl :
    The electron-rich thiophene in this compound may direct electrophilic substitution differently compared to the methoxyphenyl group in N-[2-(4-Methoxyphenyl)ethyl]pivalamide. For example, lithiation of the methoxyphenyl derivative under specific conditions leads to cyclic products, whereas thiophene’s sulfur atom could stabilize adjacent charges, altering reaction pathways .

  • Heterocyclic Influence :
    Pyridine-based pivalamides (e.g., N-(2-Chloro-6-iodopyridin-3-yl)pivalamide) exhibit distinct reactivity due to nitrogen’s electronegativity, enabling participation in coordination chemistry or hydrogen bonding, unlike thiophene’s sulfur .

Comparative Data Table
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
This compound C₁₁H₁₇NOS 227.32 Thiophene, ethyl-pivalamide Biomedical imaging, coordination polymers
N-[2-(4-Methoxyphenyl)ethyl]pivalamide C₁₄H₂₁NO₂ 247.33 4-Methoxyphenyl, ethyl Lithiation-driven cyclic products
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Cl, I, formyl, pyridine Pharmaceutical intermediate
N-(5-iodopyridin-3-yl)pivalamide C₁₀H₁₃IN₂O 320.12 Iodine, pyridine Catalog-listed intermediate

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